molecular formula C11H9BrO3 B1282246 3-bromo-7-methoxy-4-methyl-2H-chromen-2-one CAS No. 75908-67-7

3-bromo-7-methoxy-4-methyl-2H-chromen-2-one

Cat. No.: B1282246
CAS No.: 75908-67-7
M. Wt: 269.09 g/mol
InChI Key: LBZBRXUEBMKFSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-7-methoxy-4-methyl-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields Coumarins are naturally occurring lactones found in many plants and have been used in traditional medicine for centuries

Biochemical Analysis

Biochemical Properties

3-bromo-7-methoxy-4-methyl-2H-chromen-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain cytochrome P450 enzymes, which are crucial for drug metabolism. Additionally, this compound can bind to DNA gyrase, an enzyme essential for DNA replication in bacteria, thereby exhibiting antibacterial properties .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been observed to induce apoptosis by activating the caspase pathway and downregulating anti-apoptotic genes . It also affects cellular metabolism by inhibiting key metabolic enzymes, leading to reduced cell proliferation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it inhibits the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine, thereby enhancing cholinergic signaling . Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can impact its efficacy. Studies have shown that this compound remains stable under standard laboratory conditions for extended periods. Prolonged exposure to light and heat can lead to its degradation, reducing its biological activity . Long-term studies have also indicated that continuous exposure to this compound can result in adaptive cellular responses, such as upregulation of detoxifying enzymes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it exhibits therapeutic effects, such as anti-inflammatory and antioxidant activities. At high doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a saturation point in its biological activity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels . The compound’s metabolism can also affect its pharmacokinetics, including its absorption, distribution, and elimination.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by organic anion transporters, facilitating its accumulation in target tissues . The compound’s distribution is influenced by its lipophilicity, allowing it to cross the blood-brain barrier and exert effects on the central nervous system.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. It can localize to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, where it interacts with target biomolecules . Post-translational modifications, such as phosphorylation and acetylation, can also influence its localization and activity, directing it to specific organelles and compartments within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-7-methoxy-4-methyl-2H-chromen-2-one typically involves the bromination of 7-methoxy-4-methylcoumarin. One common method is the bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Another method involves the Pechmann condensation, where phenols react with β-keto esters in the presence of an acid catalyst. This method can be adapted to introduce the bromine and methoxy groups at the desired positions on the coumarin ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors to control temperature and reaction time precisely. The use of continuous flow reactors can enhance the efficiency and yield of the product while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

3-bromo-7-methoxy-4-methyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The carbonyl group in the coumarin ring can be reduced to form dihydrocoumarins.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide, potassium thiocyanate, or primary amines in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Reagents like potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction Reactions: Reagents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation using palladium on carbon.

Major Products Formed

    Substitution Reactions: Formation of 3-azido-7-methoxy-4-methyl-2H-chromen-2-one, 3-thiocyanato-7-methoxy-4-methyl-2H-chromen-2-one, or 3-amino-7-methoxy-4-methyl-2H-chromen-2-one.

    Oxidation Reactions: Formation of 7-methoxy-4-methylcoumarin-3-carboxylic acid or 7-methoxy-4-methylcoumarin-3-aldehyde.

    Reduction Reactions: Formation of 3-bromo-7-methoxy-4-methyl-2,3-dihydro-2H-chromen-2-one.

Scientific Research Applications

3-bromo-7-methoxy-4-methyl-2H-chromen-2-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-7-(diethylamino)-4-methyl-2H-chromen-2-one
  • 3-(bromoacetyl)coumarin
  • 4-methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one

Uniqueness

3-bromo-7-methoxy-4-methyl-2H-chromen-2-one is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical reactivity and biological activities compared to other coumarin derivatives. The combination of these functional groups allows for versatile modifications and applications in various fields .

Properties

IUPAC Name

3-bromo-7-methoxy-4-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrO3/c1-6-8-4-3-7(14-2)5-9(8)15-11(13)10(6)12/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBZBRXUEBMKFSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70518480
Record name 3-Bromo-7-methoxy-4-methyl-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70518480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75908-67-7
Record name 3-Bromo-7-methoxy-4-methyl-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70518480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-bromo-7-methoxy-4-methyl-2H-chromen-2-one
Reactant of Route 2
Reactant of Route 2
3-bromo-7-methoxy-4-methyl-2H-chromen-2-one
Reactant of Route 3
3-bromo-7-methoxy-4-methyl-2H-chromen-2-one
Reactant of Route 4
Reactant of Route 4
3-bromo-7-methoxy-4-methyl-2H-chromen-2-one
Reactant of Route 5
Reactant of Route 5
3-bromo-7-methoxy-4-methyl-2H-chromen-2-one
Reactant of Route 6
Reactant of Route 6
3-bromo-7-methoxy-4-methyl-2H-chromen-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.